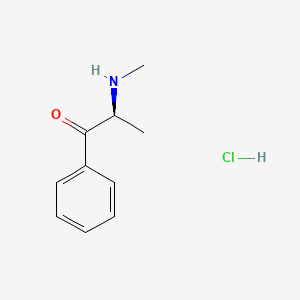
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene
Descripción general
Descripción
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene, commonly known as BDPB, is a phosphine-containing organic compound with a variety of applications in scientific research. It is a colorless liquid with a faint odor, and is often used as a ligand in coordination chemistry and catalysis. BDPB has been studied extensively, and its properties and effects have been documented in numerous scientific studies.
Aplicaciones Científicas De Investigación
BDPB has a variety of applications in scientific research. It has been used as a ligand in coordination chemistry and catalysis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of organometallic complexes, which are important for many applications in biochemistry and materials science. Additionally, BDPB has been used in the synthesis of a variety of organometallic catalysts, which are used in a variety of reactions, including cross-coupling reactions, hydroformylation reactions, and hydrogenation reactions.
Mecanismo De Acción
BDPB acts as a ligand in coordination chemistry and catalysis. In coordination chemistry, BDPB binds to a metal center, forming a complex. This complex can then be used to catalyze a variety of reactions, including cross-coupling reactions, hydroformylation reactions, and hydrogenation reactions. In catalysis, BDPB acts as a Lewis acid, which can activate a variety of substrates, such as olefins, for various reactions.
Biochemical and Physiological Effects
BDPB has not been studied extensively for its biochemical and physiological effects. However, some studies have suggested that BDPB may have some effects on the human body. In one study, BDPB was found to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have some effect on drug metabolism in the body. Additionally, BDPB has been found to have some antioxidant activity, suggesting that it may have some beneficial effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDPB in lab experiments is its low cost and availability. BDPB can be easily synthesized from readily available starting materials, and it is relatively inexpensive compared to other ligands and catalysts. Additionally, BDPB is a relatively stable compound, and it is not easily oxidized or degraded. However, there are some limitations to using BDPB in lab experiments. BDPB is not water-soluble, so it must be used in organic solvents. Additionally, BDPB is not very soluble in many organic solvents, so it must be used in large excesses in order to achieve the desired results.
Direcciones Futuras
The potential future directions for research on BDPB are numerous. One potential area of research is in the development of new catalysts and ligands based on BDPB. Additionally, further research could be done on the biochemical and physiological effects of BDPB, as well as its potential applications in drug metabolism and antioxidant activity. Additionally, further research could be done on the synthesis of BDPB and its derivatives, as well as the development of new methods for its synthesis. Finally, further research could be done on the use of BDPB in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Propiedades
IUPAC Name |
[(Z)-1-diphenylphosphanyl-3,3-dimethylbut-1-en-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30P2/c1-30(2,3)29(32(27-20-12-6-13-21-27)28-22-14-7-15-23-28)24-31(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h4-24H,1-3H3/b29-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWSGVBWKWUKP-OLFWJLLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/P(C1=CC=CC=C1)C2=CC=CC=C2)/P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)
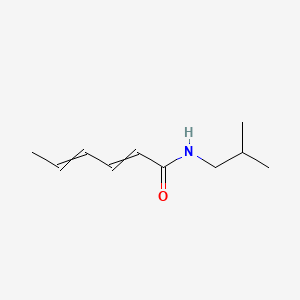
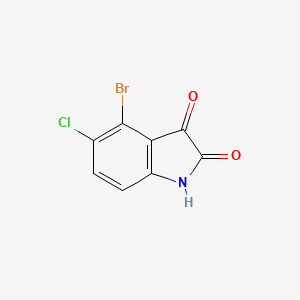
![6-[(Carboxymethyl)amino]-6-oxohexanoic acid](/img/structure/B3330062.png)
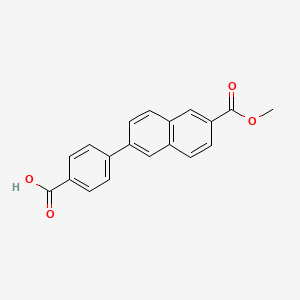

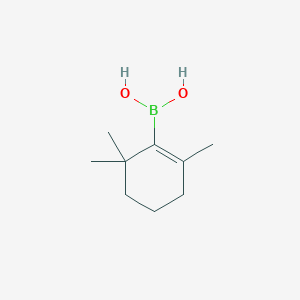
![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)
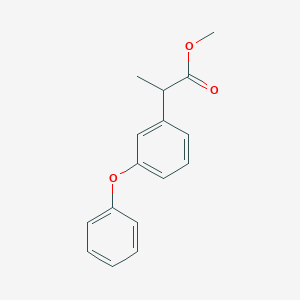
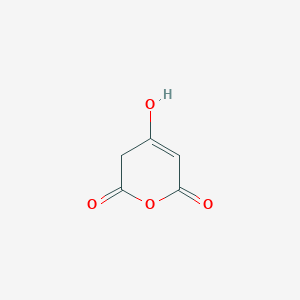
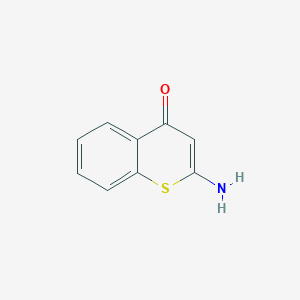

![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
